molecular formula C21H20N4O2 B11123155 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B11123155
M. Wt: 360.4 g/mol
InChI Key: OVHNKCZUQJXDNE-UHFFFAOYSA-N
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Description

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, an oxazole ring, and a phenyl group

Preparation Methods

The synthesis of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-methoxyphenylpiperazine, is synthesized by reacting piperazine with 4-methoxyphenyl chloride under basic conditions.

    Oxazole Ring Formation: The piperazine derivative is then reacted with a suitable aldehyde and a nitrile to form the oxazole ring. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.

    Final Coupling: The oxazole intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly as a ligand for various receptors in the central nervous system.

    Biological Studies: It is used in research to understand its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the oxazole ring are key structural features that enable the compound to bind to these targets. The methoxyphenyl group can enhance the compound’s affinity for certain receptors, while the nitrile group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:

    4-(4-Methoxyphenyl)piperazine: This compound lacks the oxazole and phenyl groups, making it less complex and potentially less selective in its interactions.

    2-Phenyl-1,3-oxazole: This compound lacks the piperazine and methoxyphenyl groups, which may reduce its affinity for certain biological targets.

    5-(4-Bromophenyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile: This compound has a bromine atom instead of a methoxy group, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its combination of these functional groups, which can confer specific properties and interactions that are not observed in the similar compounds mentioned above.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H20N4O2/c1-26-18-9-7-17(8-10-18)24-11-13-25(14-12-24)21-19(15-22)23-20(27-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3

InChI Key

OVHNKCZUQJXDNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N

Origin of Product

United States

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